Cas no 155112-68-8 ([(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate)
![[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate structure](https://es.kuujia.com/scimg/cas/155112-68-8x500.png)
155112-68-8 structure
Nombre del producto:[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate
Número CAS:155112-68-8
MF:C24H30O5
Megavatios:398.492007732391
CID:208153
[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate Propiedades químicas y físicas
Nombre e identificación
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- 2,4-Octadienoic acid,6-methyl-,(1R,2S,7R,8aR)-7-(1-formylethenyl)-1,2,6,7,8,8a-hexahydro-7-hydroxy-1,8a-dimethyl-6-oxo-2-naphthalenylester, (2E,4E,6S)-
- 2,4-Octadienoic acid,6-methyl-,(1R,2S,7R,8aR)-7-(1-formylethenyl)-1,2,6,7,8,8a-hexahydro-7-hydroxy-1,8a-dimethyl-6-oxo-2-naph
- 2,4-Octadienoicacid, 6-methyl-,7-(1-formylethenyl)-1,2,6,7,8,8a-hexahydro-7-hydroxy-1,8a-dimethyl-6-oxo-2-naphthalenylester, [1R-[1a,2a(2E,4E,6S*),7a,8aa]]-
- Bipolal
- KM 01
- KM 01 (plant growth regulator)
- [(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl
- [(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate
-
- Renchi: 1S/C24H30O5/c1-6-16(2)9-7-8-10-22(27)29-20-12-11-19-13-21(26)24(28,17(3)14-25)15-23(19,5)18(20)4/h7-14,16,18,20,28H,3,6,15H2,1-2,4-5H3/b9-7+,10-8+/t16-,18-,20-,23+,24+/m0/s1
- Clave inchi: GIUVFWDLNFDKHT-PKSNHMFESA-N
- Sonrisas: O(C(/C=C/C=C/[C@@H](C)CC)=O)[C@H]1C=CC2=CC([C@](C(=C)C=O)(C[C@]2(C)[C@H]1C)O)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 8
- Complejidad: 815
- Superficie del Polo topológico: 80.7
[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate Literatura relevante
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Clasificación relacionada
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Eremofilano, 8,9-seceremofilano y furoeremofilano sesquiterpenoides
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol sesquiterpenoides Eremofilano, 8,9-seceremofilano y furoeremofilano sesquiterpenoides
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